Introduction: Unveiling a Versatile Heterocyclic Building Block
Introduction: Unveiling a Versatile Heterocyclic Building Block
An In-depth Technical Guide to 2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9)
In the landscape of modern organic synthesis and drug discovery, the demand for novel, functionalized molecular scaffolds is perpetual. 2,5-Dihydro-furan-2-carboxylic acid, identified by its CAS number 22694-55-9 , emerges as a compelling heterocyclic compound with significant, yet not fully exploited, potential.[1][2][3][4] This molecule, featuring a partially saturated furan ring, a chiral center, and a reactive carboxylic acid moiety, represents a versatile building block for constructing complex molecular architectures.[5] Its structural attributes make it an attractive starting point for the development of novel bioactive compounds and advanced functional materials.[5] This guide, designed for researchers, chemists, and drug development professionals, provides a comprehensive technical overview of its properties, synthesis, purification, applications, and safe handling.
Part 1: Core Physicochemical and Structural Profile
The synthetic utility of 2,5-Dihydro-furan-2-carboxylic acid is rooted in its distinct chemical properties and structural features. The presence of an alkene, an ether, and a chiral carboxylic acid within a single compact structure allows for a wide range of selective chemical transformations.
| Property | Data | Reference(s) |
| CAS Number | 22694-55-9 | [1][2][6] |
| IUPAC Name | 2,5-dihydrofuran-2-carboxylic acid | [1][6] |
| Molecular Formula | C₅H₆O₃ | [1][2][4][6] |
| Molecular Weight | 114.10 g/mol | [1][2][4][6] |
| SMILES String | O=C(O)C1OCC=C1 | [1] |
| InChI Key | WZYOOTIVROCFMO-UHFFFAOYSA-N | [2][3][6] |
| Typical Purity | ≥95% (Commercially Available) | [1] |
| Appearance | White to off-white or light yellow solid | |
| Storage Conditions | Store at 0-8 °C, protected from moisture | [1] |
Part 2: Synthesis, Purification, and Validation
While 2,5-Dihydro-furan-2-carboxylic acid is commercially available, understanding its synthesis and purification is crucial for researchers requiring high-purity material or custom derivatives.
Synthetic Strategy: A Note on Methodology
A survey of current literature reveals a notable scarcity of detailed, peer-reviewed protocols for the direct synthesis of 2,5-Dihydro-furan-2-carboxylic acid. Much of the related research focuses on its aromatic analogue, furan-2,5-dicarboxylic acid (FDCA), a key bio-based monomer.[7][8][9] However, based on fundamental principles of organic chemistry, a logical synthetic pathway can be proposed. A plausible approach involves the dehydration and cyclization of a suitable precursor, such as a protected 2-deoxypentose derivative, or via a cycloaddition reaction. The synthesis of the parent 2,5-dihydrofuran ring is documented, often proceeding through the dehydration of butene-1,4-diols.[10]
Below is a conceptual workflow illustrating a potential synthetic logic.
Caption: Conceptual workflow for the synthesis of the target molecule.
Protocol for Purification by Recrystallization
This protocol is adapted from established methods for purifying similar carboxylic acids like FDCA and 2-furoic acid, designed to remove residual starting materials and colored impurities.[11][12][13]
Causality: The principle of this protocol relies on the differential solubility of the target compound and its impurities in a given solvent system at varying temperatures. Structurally similar impurities, such as oxidized or polymeric byproducts, are often less soluble or can be adsorbed by activated carbon.
Step-by-Step Methodology:
-
Dissolution: In a fume hood, dissolve the crude 2,5-Dihydro-furan-2-carboxylic acid in a minimum amount of hot solvent. A mixture of water and a co-solvent like ethanol or acetone may be effective. Rationale: Using a minimal volume of hot solvent ensures the solution is saturated, maximizing yield upon cooling.
-
Decolorization: To the hot solution, add a small amount (approx. 1-2% by weight) of activated carbon (e.g., Norite).[11] Rationale: Activated carbon has a high surface area that effectively adsorbs high molecular weight colored impurities.
-
Hot Filtration: Boil the mixture for 5-10 minutes and then perform a hot filtration through a fluted filter paper or a pad of Celite to remove the activated carbon. This step must be done quickly to prevent premature crystallization. Rationale: This step removes insoluble impurities and the carbon adsorbent while the desired compound remains in solution.
-
Crystallization: Allow the clear filtrate to cool slowly to room temperature, then place it in an ice bath (0-4 °C) for at least one hour to induce complete crystallization. Rationale: Slow cooling promotes the formation of larger, purer crystals, as impurities tend to remain in the "mother liquor."
-
Isolation & Drying: Collect the precipitated crystals by vacuum filtration using a Büchner funnel. Wash the crystals with a small amount of ice-cold solvent to remove any remaining mother liquor. Dry the purified product under vacuum.
Purity Validation by HPLC
The purity of the final product must be validated analytically. High-Performance Liquid Chromatography (HPLC) is the standard method for this purpose.[12]
| HPLC Method Parameter | Example Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase | Isocratic or gradient elution with Water (0.1% Formic Acid) and Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Detector | UV at 210 nm or 254 nm |
| Injection Volume | 10 µL |
Structural confirmation should be performed using ¹H NMR, ¹³C NMR, and Mass Spectrometry to ensure the identity of the purified compound.
Part 3: Applications in Research and Drug Development
The true value of 2,5-Dihydro-furan-2-carboxylic acid lies in its potential as a versatile synthetic intermediate.[5] Its functional handles can be selectively targeted to build molecular complexity.
Caption: Synthetic potential of the core 2,5-dihydrofuran-2-carboxylic acid scaffold.
In Drug Development:
-
Scaffold for Bioactive Molecules: The chiral carboxylic acid is a common pharmacophore in numerous approved drugs. The dihydrofuran ring can serve as a bioisosteric replacement for other five-membered rings (e.g., cyclopentane, tetrahydrofuran) to modulate properties like polarity, metabolic stability, and binding interactions.
-
Pro-drug and Polymer Conjugation: The carboxylic acid group is an ideal handle for creating ester or amide linkages. This can be used to attach the molecule to a polymer backbone for controlled drug release or to create pro-drugs with enhanced bioavailability, drawing parallels to the pharmaceutical applications of FDCA.[14]
-
Building Block for Complex Syntheses: As a chiral building block, it can be incorporated into the total synthesis of natural products or complex drug candidates, providing a pre-built, functionalized heterocyclic core.
Part 4: Safety, Handling, and Storage
Proper handling of 2,5-Dihydro-furan-2-carboxylic acid is essential for laboratory safety. The available safety data from different suppliers shows some variation, underscoring the importance of consulting the specific Safety Data Sheet (SDS) provided with the product.
| Hazard Information | Details | Reference(s) |
| GHS Pictogram(s) | GHS06 (Toxic) or GHS07 (Warning) | [2][6] |
| Signal Word | Danger or Warning | [2][6] |
| Hazard Statements | H301: Toxic if swallowed.[2] H315: Causes skin irritation.[6] H319: Causes serious eye irritation.[6] H335: May cause respiratory irritation.[6] | |
| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338, P405, P501 | [2][6] |
Self-Validating Safety Protocol:
-
Engineering Controls: Always handle this compound within a certified chemical fume hood to prevent inhalation of dust or vapors.[15] Ensure an eyewash station and safety shower are readily accessible.
-
Personal Protective Equipment (PPE): Wear a lab coat, nitrile gloves, and chemical safety goggles.[16][17]
-
Handling: Avoid creating dust. Use appropriate tools for weighing and transferring. In case of skin or eye contact, rinse immediately and thoroughly with water for at least 15 minutes.[15]
-
Storage: Store the container tightly sealed in a cool, dry, and well-ventilated area at the recommended temperature of 0-8 °C.[1]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations for toxic chemical waste.[15]
Conclusion and Future Outlook
2,5-Dihydro-furan-2-carboxylic acid (CAS: 22694-55-9) is a chemical building block of considerable synthetic interest. While it is overshadowed in the literature by its more famous relative, FDCA, its unique combination of a chiral center, a reactive alkene, and a carboxylic acid handle makes it a valuable tool for synthetic chemists. The primary challenges—and opportunities—lie in the development of efficient, scalable, and stereoselective synthesis routes. Future research focused on elucidating its synthesis and exploring the biological activity of its derivatives could unlock its full potential, paving the way for new discoveries in medicinal chemistry and materials science.
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One‐Pot Synthesis of 2,5‐Furandicarboxylic Acid from 2‐Furoic Acid by a Pd‐catalyzed Bromination–Hydroxycarbonylation Tandem Reaction in Acetate Buffer. National Center for Biotechnology Information. [Link]
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A scalable carboxylation route to furan-2,5-dicarboxylic acid. Royal Society of Chemistry Publishing. [Link]
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2-FURANCARBOXYLIC ACID AND 2-FURYL CARBINOL. Organic Syntheses. [Link]
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METHOD FOR PURIFYING CRUDE 2,5-FURANDICARBOXYLIC ACID BY CRYSTALLIZATION - EP 3476840 B1. European Patent Office. [Link]
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Synthesis of 2,5-Furandicarboxylic Acid. Encyclopedia.pub. [Link]
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2,5-Furandicarboxylic acid. Wikipedia. [Link]
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A novel route to synthesize 2,5-furandicarboxylic: Direct carboxylation of 2-furoic acid with formate. ResearchGate. [Link]
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2-Furoic acid. Wikipedia. [Link]
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2,5-Furandicarboxylic acid | C6H4O5 | CID 76720. PubChem, National Center for Biotechnology Information. [Link]
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One-step synthesis of furan-2,5-dicarboxylic acid from furan-2-carboxylic acid using carbon dioxide. Arkivoc. [Link]
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Purification of 2.5-furandicarboxylic acid. ResearchGate. [Link]
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2,5-Furandicarboxylic Acid: An Intriguing Precursor for Monomer and Polymer Synthesis. MDPI. [Link]
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Progress in Research on the Preparation of 2, 5-Furandicarboxylic Acid by Hydroxymethylfurfural Oxidation. MDPI. [Link]
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